
3-Methoxypentanoic acid
Übersicht
Beschreibung
3-Methoxypentanoic acid, also known as 3-methylpentanoic acid, is an organic compound with the molecular formula C6H12O3 . It has a molecular weight of 132.16 . The IUPAC name for this compound is 3-methoxypentanoic acid .
Molecular Structure Analysis
The molecular structure of 3-Methoxypentanoic acid consists of a pentanoic acid backbone with a methoxy group attached to the third carbon . The InChI code for this compound is 1S/C6H12O3/c1-3-5(9-2)4-6(7)8/h5H,3-4H2,1-2H3, (H,7,8) .Physical And Chemical Properties Analysis
3-Methoxypentanoic acid is a liquid at room temperature . It has a molecular weight of 132.16 . More detailed physical and chemical properties such as boiling point, melting point, and solubility were not found in the sources I accessed.Wissenschaftliche Forschungsanwendungen
1. Metabolism Research
3-Methoxypentanoic acid plays a role in the study of human and animal metabolism. Research has been conducted on the metabolism of substrates with an odd number of carbons, which can fuel the tricarboxylic acid cycle, like heptanoic acid. This has led to the development of methods for quantitative determination of ketone body byproducts such as 3-hydroxypentanoic acid and 3-oxopentanoic acid in plasma, important for understanding metabolic processes in conditions like glucose transporter type I deficiency (G1D) syndrome (Kallem et al., 2021).
2. Bio-Production and Industrial Applications
3-Hydroxypropanoic acid (3-HP), a derivative of 3-methoxypentanoic acid, is a valuable platform chemical with wide industrial applications. It's a precursor in the production of chemicals like acrylic acid and its derivatives, and in bioplastic production. Metabolic engineering and synthetic biology advancements have improved the bio-production of 3-HP, making it a significant subject in the development of industrially relevant cell factories (Jers et al., 2019).
3. Environmental Remediation
Studies on chemically modified activated carbon using substances like 2-hydroxy-5-methoxy benzoic acid, a related compound, have shown potential for environmental applications. These modifications enhance the adsorption capacity for removing pollutants like cobalt ions from aqueous solutions, indicating its utility in water treatment and environmental remediation (Gunjate et al., 2020).
4. Biomedical Research
Compounds like 3-methoxycarpachromene, which are structurally related to 3-methoxypentanoic acid, have shown potential as new drug candidates against parasites causing diseases like leishmaniasis. In silico studies suggest these compounds could inhibit crucial enzymes in parasites, presenting a new avenue for drug discovery in treating parasitic infections (Maamri et al., 2021).
5. Pharmaceutical and Nutraceutical Development
Derivatives like p-methoxycinnamic acid, derived from plants and related to 3-methoxypentanoic acid, have been extensively tested for therapeutic and nutraceutical applications. Their biologically useful properties make them potential candidates for the prevention and treatment of chronic diseases, with applications in the food industry as well (Płowuszyńska & Gliszczyńska, 2021).
6. Analytical Chemistry
The study of molecular parameters andchemical reactivity of compounds like 4-bromo-3-(methoxymethoxy) benzoic acid, structurally related to 3-methoxypentanoic acid, provides insights into their reactivity and stability. Such research is crucial in analytical chemistry for understanding the properties of various chemical compounds, which can be applied in different scientific and industrial contexts (Yadav et al., 2022).
7. Advanced Materials
Research on materials like activated carbon modified with 2-hydroxy-5-methoxy benzoic acid, a compound related to 3-methoxypentanoic acid, shows its potential in advanced material applications. These studies focus on enhancing the material's capacity to adsorb pollutants, which is significant for environmental cleanup and industrial processes (Gunjate et al., 2020).
8. Energy and Fuel Research
In energy and fuel research, compounds structurally similar to 3-methoxypentanoic acid are explored for their potential in low-temperature oxidation chemistry, as in the case of neopentane. This research contributes to a better understanding of the oxidation processes in fuels, which is vital for developing more efficient and cleaner energy sources (Liu et al., 2023).
9. Green Chemistry
Advancements in green chemistry involve the production of biomass-derived carboxylic acids, which include compounds like 3-methoxypentanoic acid. These acids are used in synthesizing polyesters and polyamides, replacing petrochemical polymers and contributing to sustainable material production (Iglesias et al., 2020).
10. Chemical Synthesis
Research in chemical synthesis involves the development of new acrylamide derivatives, including compounds like 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide. These studies are significant for understanding the mechanisms of corrosion inhibition and material protection, which have broad industrial applications (Abu-Rayyan et al., 2022).
Safety and Hazards
3-Methoxypentanoic acid is classified as a potentially dangerous substance. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
3-methoxypentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-3-5(9-2)4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWJEWKABOKXBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxypentanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



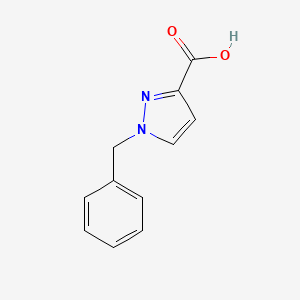
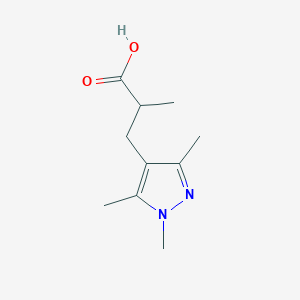
![2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B3373550.png)
![[1-(Methylethyl)pyrazol-5-yl]methylamine](/img/structure/B3373555.png)
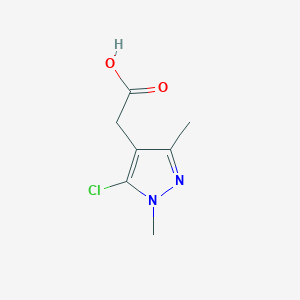
![1-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B3373576.png)
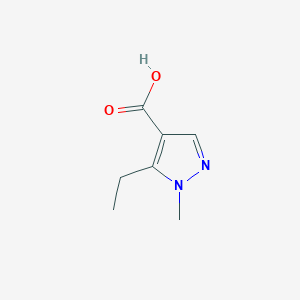
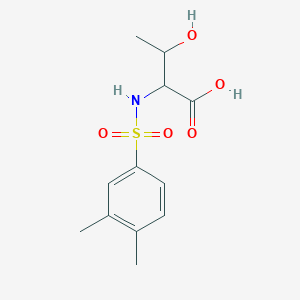

![1-[(5-Methylthiophen-2-yl)sulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B3373594.png)
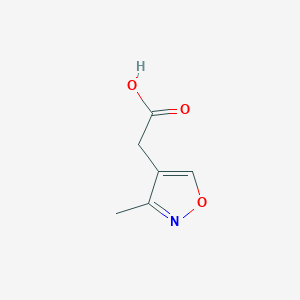
![2-[(4-Chlorophenyl)formamido]-4-methylpentanoic acid](/img/structure/B3373612.png)
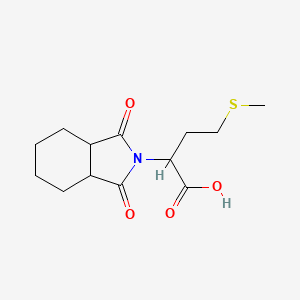
![3-Chloro-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B3373637.png)